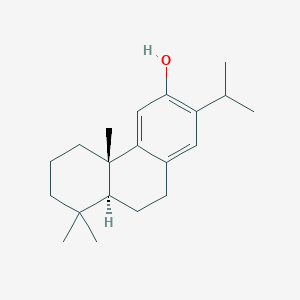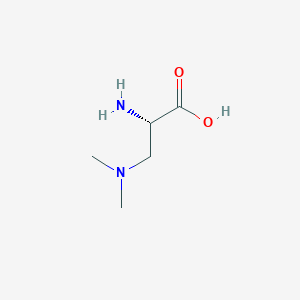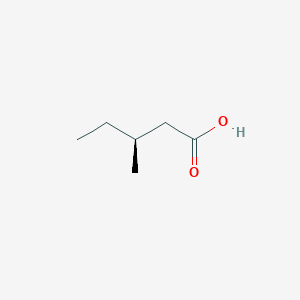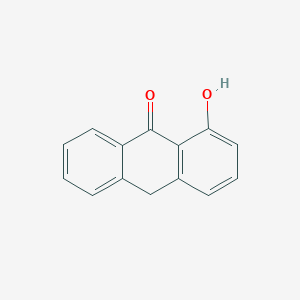
1-Hydroxyanthrone
Übersicht
Beschreibung
1-Hydroxyanthrone is a chemical compound with the molecular formula C14H10O2 . It is a derivative of anthrone, which is a type of aromatic organic compound .
Molecular Structure Analysis
1-Hydroxyanthrone has a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ketone, and 1 aromatic hydroxyl . The molecular weight of 1-Hydroxyanthrone is 210.23 g/mol .
Physical And Chemical Properties Analysis
1-Hydroxyanthrone has a molecular weight of 210.23 g/mol, a topological polar surface area of 37.3 Ų, and a heavy atom count of 16 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .
Wissenschaftliche Forschungsanwendungen
Fluorescence Detection of Explosives
1-Hydroxyanthrone derivatives have been explored for their fluorescence properties. A study synthesized a terminal alkynol anthraquinone derivative from anthraquinone, which showed a high fluorescence response to explosives like trinitrotoluene (TNT) and tetranitro-tetrazoctane (HMX), suggesting its potential application in explosives detection. The derivative exhibited maximum excitation and emission wavelengths at 376 nm and 443 nm, respectively, in chloroform, indicating its use as a sensing material for explosive detection (Liu Yong, 2011).
Ovarian Cancer Drug Potential
Research on 1-Hydroxyanthraquinone has revealed its inhibitory nature against cyclooxygenase-1 protein, which is overexpressed in some ovarian cancer cells. Spectroscopic and molecular docking studies demonstrated its potential as a novel drug for treating ovarian cancer. The study emphasized the importance of designing new drugs based on 1-Hydroxyanthraquinone's bioactive nature and its ability to act as a good inhibitor of specific proteins involved in ovarian cancer (T. Valarmathi, R. Premkumar, A. M. Franklin Benial, 2020).
Antibacterial Applications
The antibacterial activity of 1-Hydroxyanthraquinone and its derivatives has been studied, with findings indicating moderate activity against various pathogenic bacteria. The synthesis of derivatives such as 1,3,5,7-tetrahydroxy-10H-anthracene-9-one and 1-hydroxy-3,5,7,9-tetramethoxyanthracene showed moderate antibacterial activity against bacteria like Bacillus subtilis, Escherichia coli, and Salmonella typhi. This suggests a potential application of 1-Hydroxyanthraquinone derivatives in antibacterial treatments (S. Nurbayti, D. Mujahidin, Y. M. Syah, 2022).
High-Performance Asymmetric Supercapacitors
1-Hydroxyanthraquinone has also been used to improve the pseudocapacitance of carbon-based materials for energy storage applications. The adsorption of 1-Hydroxyanthraquinone onto dissected carbon nanotubes functionalized with reduced graphene oxide layers enhanced the specific capacitance value significantly, suggesting its potential for developing high-performance asymmetric supercapacitors. The novel structure and electrical conductivity of the composites demonstrated outstanding super-capacitive performance, indicating a promising avenue for energy storage technologies (Xia Yang, Yuying Yang, Q. Zhang, et al., 2017).
Eigenschaften
IUPAC Name |
1-hydroxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRXVXCOMMNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169112 | |
| Record name | 1-Hydroxyanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyanthrone | |
CAS RN |
1715-81-7 | |
| Record name | 1-Hydroxy-9-anthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



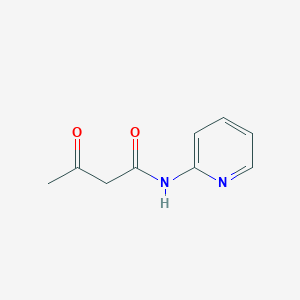
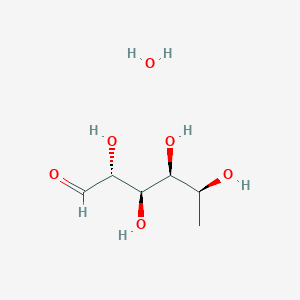
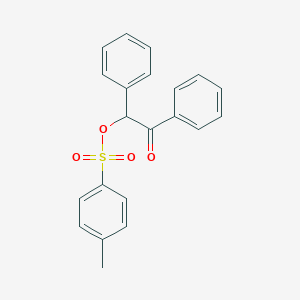

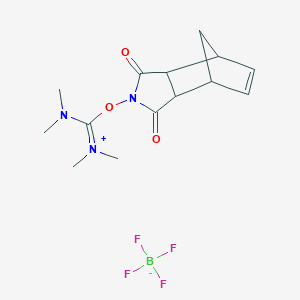
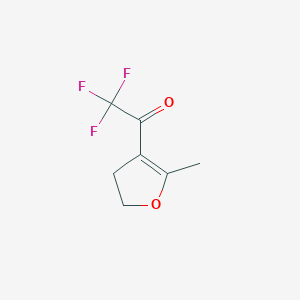
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
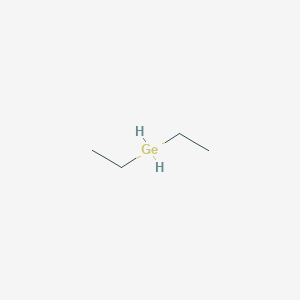
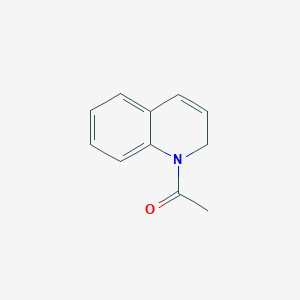
![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)
